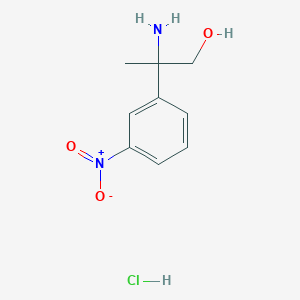

2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride

Description

Historical Context and Discovery

The development of 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride emerged from systematic investigations into nitroaromatic amino alcohols during the early 21st century. Chemical databases first documented this compound in 2017, with its initial characterization appearing in PubChem under compound identification number 126797031. The compound's synthesis and characterization followed advances in nitrophenyl chemistry that gained momentum through pharmaceutical research initiatives seeking novel structural scaffolds.

The systematic study of aminophenylpropanol derivatives began with foundational work on related nitroaromatic compounds. Industrial patent literature from the late 1990s established key synthetic methodologies for amino alcohol production, particularly through processes involving 1,3-dihydroxyacetone dimer reactions with various amine compounds. These foundational methods provided the synthetic framework that would later enable the preparation of more complex nitrophenyl derivatives.

The specific positioning of the nitro group at the 3-position of the phenyl ring represents a strategic choice in molecular design, as this meta-substitution pattern influences both electronic properties and synthetic accessibility. Historical precedent for meta-nitrophenyl compounds in pharmaceutical applications provided additional motivation for developing systematic approaches to this particular substitution pattern.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural properties and synthetic versatility. The compound serves as a valuable building block for pharmaceutical intermediates and represents an important class of nitroaromatic amino alcohols with diverse applications in organic synthesis.

The compound's molecular structure combines several reactive functional groups that make it particularly valuable for chemical transformations. The primary amino group provides nucleophilic reactivity, while the nitro group offers electron-withdrawing properties that influence the aromatic ring's reactivity patterns. The primary alcohol functionality adds additional synthetic versatility, enabling various derivatization reactions.

Research applications have demonstrated the compound's utility in structure-activity relationship studies, where the specific positioning of functional groups allows for systematic investigation of molecular interactions. The nitro group's electron-withdrawing effects create distinct electronic environments that can be exploited in medicinal chemistry optimization programs.

Current research initiatives have identified this compound as particularly useful for investigating the relationship between molecular structure and biological activity in nitroaromatic systems. The compound's stability in hydrochloride salt form facilitates precise analytical work and ensures reproducible experimental conditions across different research laboratories.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound's Chemical Abstracts Service registry number 2060024-73-7 provides unique identification within chemical databases.

The molecular formula C₉H₁₃ClN₂O₃ reflects the composition of the hydrochloride salt, while the free base form corresponds to C₉H₁₂N₂O₃. The systematic name precisely describes the substitution pattern: the amino group and nitrophenyl substituent are both attached to carbon-2 of the propanol chain, with the nitro group positioned at the 3-position of the aromatic ring.

Alternative nomenclature systems recognize this compound through various synonyms including "2-amino-2-(3-nitrophenyl)propan-1-ol;hydrochloride" and catalog designations such as "EN300-332934". The racemic nature of the compound, indicated by some suppliers as "rac-2-amino-2-(3-nitro-phenyl)-propan-1-ol," acknowledges the presence of a chiral center at carbon-2.

Classification within chemical databases places this compound among nitrophenols and amino alcohols, reflecting its dual functional group character. The nitroaromatic classification carries particular significance for regulatory and safety considerations in chemical research.

Table 1: Molecular Identification and Classification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 2060024-73-7 |

| PubChem Compound Identification | 126797031 |

| Molecular Formula (Hydrochloride) | C₉H₁₃ClN₂O₃ |

| Molecular Formula (Free Base) | C₉H₁₂N₂O₃ |

| Molecular Weight (Hydrochloride) | 232.66 g/mol |

| Molecular Weight (Free Base) | 196.20 g/mol |

| International Chemical Identifier Key | AUTVJHZGHBFRNV-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(CO)(C1=CC(=CC=C1)N+[O-])N |

Related Aminophenylpropanol Compounds

The structural family of aminophenylpropanol compounds encompasses numerous derivatives that share core structural features while differing in substitution patterns and stereochemistry. These related compounds provide valuable context for understanding the unique properties of this compound within this chemical class.

2-Amino-3-(2-nitrophenyl)propan-1-ol represents a closely related isomer where the nitro group occupies the ortho position rather than the meta position. This compound, with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 grams per mole, demonstrates how positional isomerism affects molecular properties within this structural class. The ortho-nitro substitution pattern creates different electronic and steric environments compared to the meta-substituted analog.

The methylated derivative 2-amino-2-methyl-3-(2-nitrophenyl)propan-1-ol illustrates how additional alkyl substitution influences molecular properties. This compound features molecular formula C₁₀H₁₄N₂O₃ and demonstrates the structural flexibility available within this chemical family. The presence of the methyl group at carbon-2 creates additional steric bulk and alters the compound's physical properties.

Stereochemical variants include optically active forms such as (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, which demonstrates the importance of chirality in this compound class. The para-nitrophenyl substitution pattern in this derivative, combined with defined stereochemistry, provides insights into structure-activity relationships.

Table 2: Comparative Analysis of Related Aminophenylpropanol Compounds

| Compound Name | Nitro Position | Additional Substituents | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|---|

| 2-Amino-2-(3-nitrophenyl)propan-1-ol | Meta (3-position) | None | C₉H₁₂N₂O₃ | 196.20 | 1270385-54-0 |

| 2-Amino-3-(2-nitrophenyl)propan-1-ol | Ortho (2-position) | None | C₉H₁₂N₂O₃ | 196.20 | 1780186-34-6 |

| 2-Amino-2-methyl-3-(2-nitrophenyl)propan-1-ol | Ortho (2-position) | 2-Methyl | C₁₀H₁₄N₂O₃ | 210.23 | 2228344-19-0 |

| (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | Para (4-position) | Chiral | C₉H₁₂N₂O₃ | 196.21 | 89288-22-2 |

Synthetic relationships among these compounds reveal common methodological approaches while highlighting the specific challenges associated with different substitution patterns. Patent literature describes general synthetic strategies applicable across this compound family, including methods involving nitration reactions followed by functional group transformations. The positioning of the nitro group significantly influences both synthetic accessibility and the specific reaction conditions required for successful preparation.

The electron-withdrawing properties of the nitro group create consistent patterns of reactivity across all members of this compound family, while the specific position of substitution modulates the magnitude of these electronic effects. Meta-substitution in this compound provides a balanced combination of electronic influence and synthetic accessibility that distinguishes it from its ortho- and para-substituted analogs.

Properties

IUPAC Name |

2-amino-2-(3-nitrophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-9(10,6-12)7-3-2-4-8(5-7)11(13)14;/h2-5,12H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENBGFJHXYMRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride typically involves the nitration of phenylpropanolamine followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of strong acids like hydrochloric acid and reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the hydroxyl group.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride is being investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, which could be beneficial in treating infections.

Biological Studies

The compound is utilized in various biological assays to understand enzyme mechanisms and receptor interactions:

- Enzyme Inhibition Studies : It has shown promise as an enzyme inhibitor, where its structural features allow it to bind effectively to active sites of target enzymes, potentially altering their activities .

- Receptor Binding Studies : The unique functional groups enable interactions with various receptors, leading to modulation of biological pathways.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it an essential intermediate in the synthesis of pharmaceuticals and fine chemicals .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms through which 2-Amino-2-(3-nitrophenyl)propan-1-ol interacts with biological targets. For instance:

- Study on Enzyme Interaction : Research demonstrated that the compound effectively inhibits cyclooxygenase enzymes involved in pain and inflammation pathways. This suggests a potential role in developing non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Activity Assessment : A series of assays revealed that the compound exhibits significant antimicrobial effects against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino and nitro groups play a crucial role in binding to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

2-Amino-2-(3-bromophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₂BrNO·HCl (exact formula inferred from ).

- Key Differences: Bromine replaces the nitro group, introducing steric bulk and altering electronic properties (weaker electron-withdrawing effect compared to -NO₂). Higher molecular weight (~312 g/mol, assuming Br substitution) due to bromine’s atomic mass.

- Applications : Discontinued commercial availability suggests niche research use .

3-Amino-3-(4-fluorophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₂FNO·HCl (inferred from ).

- Key Differences :

Alkyl and Cycloalkyl Analogues

1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol Hydrochloride

- Molecular Formula: C₁₁H₂₄ClNO

- Molecular Weight : 221.77 g/mol .

- Key Differences: Cyclohexyl group replaces the aromatic ring, increasing lipophilicity and steric hindrance.

Fingolimod Hydrochloride (2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol Hydrochloride)

- Molecular Formula: C₁₉H₃₃NO₂·HCl

- Molecular Weight : 343.94 g/mol .

- Key Differences: Propane-1,3-diol backbone with a long alkyl chain (4-octylphenethyl) enhances membrane permeability. Clinically approved as an immunosuppressant, contrasting with the research-focused applications of the target compound .

Amino Alcohol Derivatives with Varied Backbones

2-Amino-N-(3-hydroxypropyl)acetamide Hydrochloride

- Molecular Formula : C₅H₁₃ClN₂O₂

- Molecular Weight : 168.62 g/mol .

- Key Differences: Acetamide group replaces the propanol backbone, reducing rigidity and hydrogen-bonding capacity. Lower molecular weight and altered solubility profile (e.g., higher polarity).

TRIS Hydrochloride (2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrochloride)

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Profile |

|---|---|---|---|---|

| 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl | C₉H₁₂N₂O₃·HCl | 232.66 | 3-Nitrophenyl | Chloroform, Methanol, DMSO |

| 2-Amino-2-(3-bromophenyl)propan-1-ol HCl | C₉H₁₂BrNO·HCl | ~312 | 3-Bromophenyl | Discontinued (N/A) |

| 3-Amino-3-(4-fluorophenyl)propan-1-ol HCl | C₉H₁₂FNO·HCl | ~202 | 4-Fluorophenyl | Not reported |

| Fingolimod HCl | C₁₉H₃₃NO₂·HCl | 343.94 | 4-Octylphenethyl | Water-miscible |

| TRIS HCl | C₄H₁₁NO₃·HCl | 157.59 | Hydroxymethyl | Water-soluble |

Table 2: Functional Group Impact on Properties

| Substituent | Electronic Effect | Impact on Reactivity/Applications |

|---|---|---|

| -NO₂ (Nitro) | Strong electron-withdrawing | Enhances electrophilic aromatic substitution; stabilizes charge in intermediates. |

| -Br (Bromo) | Moderate electron-withdrawing | Increases steric bulk; potential for halogen bonding. |

| -F (Fluoro) | Mild electron-withdrawing | Improves metabolic stability; common in drug design. |

| Alkyl Chains | Electron-donating (inductive) | Enhances lipophilicity; improves membrane permeability. |

Key Research Findings

- Nitro Group Advantage : The 3-nitrophenyl group in the target compound facilitates interactions with electron-rich biological targets, such as enzymes with aromatic binding pockets .

- Halogen vs. Nitro : Bromine-substituted analogues exhibit reduced reactivity in coupling reactions compared to nitro derivatives due to weaker electronic effects .

- Pharmaceutical Relevance : Fingolimod’s success highlights the importance of alkyl chain length in tuning pharmacokinetics, a feature absent in the target compound .

Biological Activity

2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride, also referred to as 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol, is a compound with significant biological activity. Its molecular formula is C9H12ClN2O3, and it is characterized by the presence of both an amino group and a nitro group attached to a phenyl ring. This unique structure contributes to its potential therapeutic applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the nitrophenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to diverse biological effects such as enzyme inhibition and receptor modulation.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic applications in treating conditions like inflammation and infections.

- Receptor Binding : It has been studied for its binding affinity to different receptors, suggesting possible roles in modulating neurotransmitter systems .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Study on Enzyme Inhibition

A study focused on the interaction of 2-Amino-2-(3-nitrophenyl)propan-1-ol with cholinesterase demonstrated its potential as an enzyme inhibitor. The compound exhibited a significant inhibitory effect, with an IC50 value indicating its potency compared to other known inhibitors .

Antidepressant and Smoking Cessation Potential

In another study investigating compounds for antidepressant effects and smoking cessation aids, 2-Amino-2-(3-nitrophenyl)propan-1-ol was evaluated alongside other analogs. It was found to have a comparable potency in inhibiting dopamine (DA) and norepinephrine (NE) uptake, which are critical pathways in mood regulation .

Comparative Analysis

The following table summarizes the biological activities and specific findings related to this compound compared to similar compounds:

| Compound Name | Enzyme Inhibition | Receptor Binding | Antimicrobial Activity | IC50 (μM) |

|---|---|---|---|---|

| This compound | Significant | Moderate | Potentially present | 3.3 |

| Analog A (e.g., Bupropion) | Higher | High | Limited | 5.0 |

| Analog B (e.g., Other Nitrophenyl Compounds) | Moderate | Low | Present | 4.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.